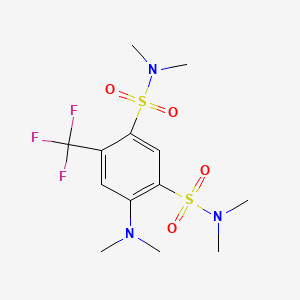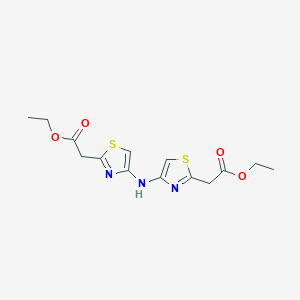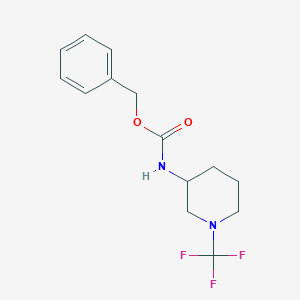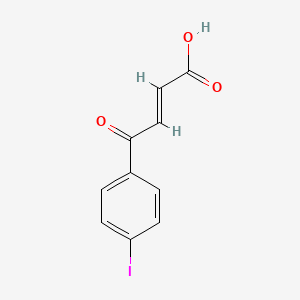
Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate: is a complex organophosphate compound. It is characterized by its unique structure, which includes a bis(2-hydroxyethyl)ammonium cation and a bis(nonacosafluorohexadecyl) phosphate anion. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate typically involves the following steps:
Preparation of the Ammonium Cation: Bis(2-hydroxyethyl)amine is reacted with a suitable acid to form the bis(2-hydroxyethyl)ammonium cation.
Formation of the Phosphate Anion: The nonacosafluorohexadecyl alcohol is phosphorylated using phosphorus oxychloride (POCl3) or a similar phosphorylating agent to form the corresponding phosphate ester.
Combination of Cation and Anion: The bis(2-hydroxyethyl)ammonium cation is then combined with the bis(nonacosafluorohexadecyl) phosphate anion under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated systems to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the bis(2-hydroxyethyl)ammonium cation.
Substitution: The fluorinated alkyl chains can participate in nucleophilic substitution reactions, although these reactions are typically slow due to the strong C-F bonds.
Hydrolysis: The phosphate ester linkage can be hydrolyzed
Propiedades
Número CAS |
94291-75-5 |
|---|---|
Fórmula molecular |
C36H20F58NO6P |
Peso molecular |
1695.4 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate |
InChI |
InChI=1S/C32H9F58O4P.C4H11NO2/c33-5(34,7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)1-3-93-95(91,92)94-4-2-6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90;6-3-1-5-2-4-7/h1-4H2,(H,91,92);5-7H,1-4H2 |
Clave InChI |
IKMZFDJIIBQZFQ-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)[NH2+]CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)

![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)
![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12835455.png)


![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)



![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)

